molecular formula C12H11ClN4O3S B020006 2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide CAS No. 104246-28-8

2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide

Cat. No. B020006
CAS RN: 104246-28-8
M. Wt: 326.76 g/mol
InChI Key: JATUYMAYNXBPFB-UHFFFAOYSA-N
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Description

“2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide” is a chemical compound with the CAS Number: 104246-28-8 . Its IUPAC name is 2-chloro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide . The compound has a molecular weight of 326.76 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11ClN4O3S/c13-8-11(18)16-9-2-4-10(5-3-9)21(19,20)17-12-14-6-1-7-15-12/h1-7H,8H2,(H,16,18)(H,14,15,17) . This code provides a standard way to encode the compound’s molecular structure .


Chemical Reactions Analysis

Specific chemical reactions involving “2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide” are not available in the retrieved data .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 208-210°C . The compound has a molecular weight of 326.76 g/mol, and its exact mass is 326.0240391 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 .

Scientific Research Applications

Palladium-Catalyzed Hiyama Cross-Couplings

This compound is utilized in the synthesis of C2-aryl pyrimidine derivatives via palladium-catalyzed Hiyama cross-couplings . The process involves coupling various 2-chloro pyrimidines with organosilanes, such as trimethoxy (phenyl)silane and vinyltrimethoxysilane, in the presence of CuCl and TBAF. This method is noted for its good functional group tolerance and is valuable for the synthesis of natural products and pharmaceutical compounds.

Anti-Fibrosis Drug Development

Researchers have synthesized novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their anti-fibrotic activities . Compounds derived from this process have shown better anti-fibrotic activities than existing drugs like Pirfenidone, indicating potential for development into novel anti-fibrotic drugs.

Antibacterial Activity

The compound has been used as a precursor in the synthesis of new pyrazol derivatives with antibacterial properties . The process involves converting sulfadiazine into 2-chloro-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide, followed by further chemical reactions to produce compounds with potential antibacterial applications.

Synthesis of Heterocyclic Compounds

It serves as a key intermediate in the construction of novel heterocyclic compound libraries with potential biological activities . The pyrimidine moiety, in particular, is a privileged structure in medicinal chemistry due to its wide range of pharmacological activities.

Chemical Synthesis and Material Science

The compound is involved in various areas of research including life science, material science, chemical synthesis, and more. It is a versatile reagent used in the synthesis of complex molecules for different scientific applications .

Selective Deacylation Methods

In the field of organic synthesis, this compound has been used in methods for the selective deacylation of N-acyl aromatic amides to aromatic amine hydrochlorides . This process offers advantages such as excellent yields, short reaction times, and satisfactory selectivity.

Mechanism of Action

The mechanism of action for this compound is not specified in the retrieved data .

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation .

Future Directions

While specific future directions for this compound are not available in the retrieved data, related compounds have shown potential in various areas of research .

properties

IUPAC Name

2-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O3S/c13-8-11(18)16-9-2-4-10(5-3-9)21(19,20)17-12-14-6-1-7-15-12/h1-7H,8H2,(H,16,18)(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATUYMAYNXBPFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351115
Record name 2-Chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide

CAS RN

104246-28-8
Record name 2-Chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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